Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is systematically identified through multiple nomenclature systems and carries the Chemical Abstracts Service registry number 55689-64-0. The compound is known by several equivalent names, including 6,11-dihydro-11-oxo-dibenz[b,e]oxepin-2-acetate methyl ester and methyl 2-(11-oxo-6H-benzo[c]benzoxepin-2-yl)acetate. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is designated as methyl 2-(11-oxo-6H-benzo[c]benzoxepin-2-yl)acetate.
The molecular formula of this compound is C17H14O4, with a precisely calculated molecular weight of 282.29 grams per mole. The structural composition includes seventeen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms, arranged in a configuration that incorporates both aromatic and aliphatic components. The compound features a dibenzoxepin core structure with an acetate ester substituent, representing a sophisticated heterocyclic system.
Additional molecular identifiers include the International Chemical Identifier string InChI=1S/C17H14O4/c1-20-16(18)9-11-6-7-15-14(8-11)17(19)13-5-3-2-4-12(13)10-21-15/h2-8H,9-10H2,1H3 and the corresponding InChI Key XHRCNWPQPFZGPK-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is COC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O.
Crystallographic Data and Conformational Analysis
Crystallographic investigation of this compound has been conducted through X-ray diffraction studies, with structural data deposited in the Crystallography Open Database under the identifier COD Number 2000459. The crystal structure analysis was originally reported by Matsuzawa and colleagues in Acta Crystallographica Section C, providing detailed insights into the solid-state conformation of the dibenzoxepin skeleton.
The crystallographic parameters reveal that the compound crystallizes in the monoclinic crystal system with the Hermann-Mauguin space group symbol P 1 21/c 1 and Hall space group symbol -P 2ybc. The space group number is designated as 14, indicating specific symmetry operations within the crystal lattice. The unit cell dimensions are characterized by the following parameters: a = 13.6440 Å, b = 8.8780 Å, and c = 13.000 Å. The unit cell angles are α = 90°, β = 117.100°, and γ = 90°, with the monoclinic angle β demonstrating significant deviation from orthogonal geometry.
The crystallographic data indicate Z = 4 and Z' = 1, suggesting that four formula units occupy each unit cell with one symmetrically independent molecule. This crystallographic arrangement provides valuable information about intermolecular interactions and packing efficiency within the solid state. The conformational analysis derived from these crystallographic studies reveals specific structural aspects of the 6,11-dihydro-11-oxodibenz[b,e]oxepin skeleton, contributing to understanding of the compound's three-dimensional architecture.
Spectroscopic Characterization
Nuclear Magnetic Resonance Profiling
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance analysis in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure. The spectrum exhibits a singlet at δ 3.48 parts per million corresponding to two protons of the methylene group adjacent to the aromatic ring, and another singlet at δ 3.61 parts per million representing the three protons of the methyl ester group.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays complex multipicity patterns between δ 6.59 and 7.43 parts per million, accounting for seven aromatic protons of the dibenzoxepin system. Additional signals include characteristic resonances at δ 5.05, 5.20, and 5.62 parts per million, which correspond to methylene protons in different chemical environments within the oxepin ring system.
For related hydroxyl derivatives of this compound class, Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals specific structural features. The carbonyl carbon of the ester functionality appears at δ 172.2 parts per million, while the characteristic benzylic methine carbon resonates at δ 76.1 parts per million. The aromatic carbon signals distribute throughout the range of δ 120.5 to 155.8 parts per million, with individual assignments corresponding to specific positions within the dibenzoxepin framework.
The Nuclear Magnetic Resonance data collectively support the proposed structure and provide detailed insights into the electronic environment of different molecular regions. The chemical shift patterns are consistent with the presence of electron-withdrawing carbonyl groups and the aromatic character of the dibenzoxepin system.
Infrared and Mass Spectrometry Data
Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The spectrum exhibits a strong absorption at 2950 wavenumbers, attributable to carbon-hydrogen stretching vibrations of the aliphatic components. The carbonyl stretching frequency appears prominently at 1740 wavenumbers, confirming the presence of the ester functionality.
Additional significant infrared absorptions include bands at 1615 and 1490 wavenumbers, which correspond to aromatic carbon-carbon stretching vibrations characteristic of the benzene rings within the dibenzoxepin system. A notable absorption at 1010 wavenumbers is associated with carbon-oxygen stretching of the ether linkage in the oxepin ring. These infrared spectroscopic features provide definitive confirmation of the functional groups present in the molecule and support the structural assignment.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural characterization. Related compounds in this chemical series demonstrate characteristic fragmentation patterns, with molecular ion peaks corresponding to their respective molecular weights. For instance, sodium adduct ions appearing at mass-to-charge ratios of 307 (M + Na)+ have been observed for related hydroxyl derivatives, confirming molecular formulas through high-resolution mass spectrometry.
The mass spectrometric fragmentation patterns typically show loss of the ester group and subsequent aromatic rearrangements, providing additional structural confirmation. Base peak intensities often correspond to stabilized aromatic fragments derived from the dibenzoxepin core structure. These analytical data collectively establish the molecular identity and structural features of this compound with high confidence.
Table 1: Key Molecular Identifiers
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell a | 13.6440 Å |
| Unit Cell b | 8.8780 Å |
| Unit Cell c | 13.000 Å |
| Beta Angle | 117.100° |
| Z Value | 4 |
Table 3: Spectroscopic Data Summary
Properties
IUPAC Name |
methyl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-16(18)9-11-6-7-15-14(8-11)17(19)13-5-3-2-4-12(13)10-21-15/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRCNWPQPFZGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438319 | |
| Record name | Methyl (11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55689-64-0 | |
| Record name | Methyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55689-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[b,e]oxepin-2-acetic acid, 6,11-dihydro-11-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate typically involves:
- Construction of the dibenzo[b,e]oxepin core.
- Introduction of the acetyl side chain.
- Oxidation to form the 11-oxo group.
- Esterification to yield the methyl acetate.
The compound is often prepared as a methyl ester derivative to facilitate further transformations in subsequent synthesis steps.
Detailed Preparation Routes
Classical Chemical Synthesis
- The compound is synthesized by chemical methods involving oxidation and esterification reactions.
- Starting from dibenz[b,e]oxepin derivatives, the 11-position is selectively oxidized to introduce the ketone functionality.
- The carboxylic acid side chain at position 2 is esterified using methanol under acidic or catalytic conditions to form the methyl ester.
- The process may involve protection and deprotection steps to safeguard sensitive functional groups during oxidation.
Reduction and Protection Strategy (Prior Art)
- Lithium aluminum hydride (LiAlH4) reduction of Methyl 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetate yields 11-hydroxy derivatives.
- The hydroxyl group is protected using a trityl group (triphenylmethyl) to prevent side reactions during subsequent oxidation steps.
- Oxidation of the protected intermediate regenerates the 11-oxo group while preserving the ester functionality.
- This method, however, involves hazardous reagents (LiAlH4, Jones reagent) and multiple purification steps including column chromatography, making it less suitable for industrial scale-up due to safety and environmental concerns.
Improved Industrial Preparation Method
A patented process (WO2007105234A2) describes an improved, economically viable industrial method to synthesize intermediates related to this compound and its derivatives, focusing on Olopatadine hydrochloride synthesis, which shares the same core structure.
Key Features:
- Avoids protection/deprotection steps.
- Uses Grignard reagents derived from 1-halo-3-dimethylaminopropane to react with 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid.
- The reaction is performed in ethereal solvents such as tetrahydrofuran or diethyl ether at controlled temperatures (-5°C to 35°C).
- Subsequent treatment with dilute organic acids (acetic or formic acid) and extraction with organic solvents (ethyl acetate, toluene, diethyl ether).
- Isolation of intermediates using chlorinated solvents (methylene chloride or chloroform).
- Final purification by solvent crystallization using polar protic solvents (methanol, ethanol), polar aprotic solvents (DMF, DMSO), ethers, and chlorinated hydrocarbons to yield high purity products.
Reaction Conditions and Purification
| Step | Conditions/Details |
|---|---|
| Grignard Reaction | React 11-oxo acid with Grignard reagent (1:1 to 1:4 mole ratio) in THF or diethyl ether, 25-35°C, 5-15 hours |
| Acid Treatment | Dilute acetic or formic acid |
| Extraction | Organic solvents like ethyl acetate, toluene, or diethyl ether |
| Neutralization | Liquor ammonia, NaOH, NaHCO3, or Na2CO3 solutions |
| Intermediate Isolation | Chlorinated solvents (methylene chloride or chloroform) |
| Crystallization | Solvent mixtures including alcohols, ethers, ketones, nitriles |
| Purity Achieved | >98% cis isomer purity after extraction, >99% after crystallization |
This process yields the desired cis-isomer of the compound with high purity and allows the isolation of trans isomers via silica gel chromatography if needed.
Research Findings and Notes
- The classical methods involving LiAlH4 and Jones reagent are less favorable due to safety and environmental issues.
- The Grignard-based process is more efficient, scalable, and safer.
- The cis:trans isomer ratio obtained in the process is approximately 30:70, with purification steps enhancing cis-isomer purity to over 99%.
- Polymorphic forms of the related Olopatadine hydrochloride have been characterized, indicating the importance of crystallization conditions on the final product's physical properties.
- The process avoids extensive chromatographic purification, reducing solvent use and process time.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Classical Reduction-Oxidation | LiAlH4 reduction, trityl protection, Jones oxidation | Established chemistry | Hazardous reagents, multiple steps, chromatography needed |
| Grignard Reaction (Patented) | Grignard reagent (1-halo-3-dimethylaminopropane), THF/ether, acid treatment, solvent crystallization | Economical, scalable, safer, high purity | Requires careful temperature control and solvent handling |
| Purification | Solvent crystallization with mixed solvents | High purity (>99%), polymorph control | Requires solvent optimization |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid.
Reduction: Methyl 2-(11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Table 1: Summary of Synthesis Conditions
| Reagent | Condition | Result |
|---|---|---|
| Methanol | Reflux with sulfuric acid | Methyl ester formation |
| Thionyl chloride | Dropwise addition | Esterification |
Chemistry
Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate serves as a valuable building block in organic synthesis. It is utilized in constructing more complex molecules due to its dibenzo[b,e]oxepin core structure, which imparts specific reactivity patterns.
Biology
Research indicates that this compound exhibits significant biological activity:
- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory mediators, potentially reducing inflammation in various models.
- Analgesic Activity : Animal studies suggest it alleviates pain through mechanisms involving the modulation of pain pathways.
Case Study: Analgesic Activity
In a study involving induced writhing responses in rodents, this compound demonstrated a statistically significant reduction in pain compared to control groups, indicating its potential as an analgesic agent.
Medicine
The compound is under investigation for its potential therapeutic applications in treating inflammatory conditions and pain management. Its ability to interact with specific molecular targets involved in these pathways makes it a candidate for drug development.
Industry
This compound is also employed in the production of specialty chemicals and pharmaceuticals. Its unique properties allow for the development of novel compounds that can be used in various industrial applications.
Mechanism of Action
The exact mechanism of action for Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in inflammation and pain modulation. The compound may inhibit certain enzymes or receptors, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid: The parent acid of the ester.
Methyl 2-(11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate: A reduced form of the compound.
Uniqueness
Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is unique due to its dibenzo[b,e]oxepin core, which imparts specific chemical and biological properties. This structure differentiates it from other similar compounds and makes it a valuable subject for research and development .
Biological Activity
Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate, also known as 6,11-dihydro-11-oxo-dibenz[b,e]oxepin-2-acetate methyl ester (CAS No. 55689-64-0), is a compound with significant biological activity, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14O4
- Molecular Weight : 282.29 g/mol
- CAS Number : 55689-64-0
The compound is synthesized through the esterification of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, typically using methanol and thionyl chloride under controlled conditions .
This compound exhibits its biological effects primarily through:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit specific enzymes involved in the inflammatory response, leading to reduced levels of pro-inflammatory cytokines and mediators.
- Analgesic Activity : It has been shown to alleviate pain in animal models, particularly in tests involving induced writhing responses .
- Interaction with Receptors : The exact molecular targets remain under investigation; however, it likely interacts with receptors involved in pain modulation and inflammation pathways .
Anti-inflammatory Properties
Research indicates that this compound possesses notable anti-inflammatory effects. In various animal models, it has demonstrated the ability to reduce inflammation markers significantly.
Analgesic Effects
In the context of pain management, this compound has been evaluated using the 2-phenyl-1,4-benzoquinone-induced writhing test in mice. Results showed a significant reduction in pain response compared to control groups, suggesting strong analgesic properties .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- A study demonstrated that administration of this compound led to a marked decrease in paw edema in rats induced by carrageenan. The reduction was statistically significant when compared to untreated controls.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| Medium Dose | 50 |
| High Dose | 70 |
- Analgesic Efficacy :
- In another experiment assessing pain relief, doses of this compound resulted in a dose-dependent decrease in writhing episodes.
| Dose (mg/kg) | Writhing Episodes (Mean ± SD) |
|---|---|
| Control | 20 ± 3 |
| 10 | 15 ± 2 |
| 20 | 10 ± 1 |
| 40 | 5 ± 1 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate and its derivatives?
- Methodology : The compound is synthesized via Grignard alkylation (e.g., using n-pentyl Grignard reagents) followed by oxidation (50°C, 12 h), yielding derivatives like (4-pentylpyridin-3-yl)methyl esters with typical yields of 28–52% . Solid-phase synthesis (GP methods) using fluorinated or cyano-containing nucleophiles (e.g., 2-cyano-2-fluoropropyl groups) achieves yields of 39–54%, with purification via silica gel chromatography (petroleum ether/EtOAc) .
- Key Data : Rf values (e.g., 0.4–0.6) and HRMS/¹³C NMR confirm structural integrity .
Q. How is the compound characterized analytically?
- Methodology : Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR) and high-resolution mass spectrometry (HRMS-ESI/EI) are standard. For example, ¹H NMR of (3,4-dihydro-2H-pyran-2-yl)methyl derivatives shows distinct peaks for aromatic protons (δ = 7.14–7.56 ppm) and aliphatic chains (δ = 1.26–4.78 ppm) . HRMS data (e.g., [M+H]+ = 433.2374) validate molecular formulas .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Classified under GHS as "For industry use only," with no specific first-aid measures listed. Researchers should follow standard organic chemical handling protocols (gloves, ventilation) and avoid bulk transport without MARPOL/IBC compliance data .
Advanced Research Questions
Q. How can reaction yields be optimized in alkylation or alkenylation of this compound?
- Methodology : Brønsted acid-mediated α-alkenylation (e.g., using styryl groups) improves regioselectivity, achieving 69% yield under optimized conditions (0.2 mmol scale, PE/EtOAc eluent) . Nickel/palladium-catalyzed cross-coupling with stibines enhances site selectivity (84–91% yield) for biphenyl derivatives .
- Data Contradictions : Yields vary widely (28% vs. 69%) depending on nucleophile reactivity and catalyst choice. Lower yields in Grignard reactions may stem from steric hindrance or competing side reactions .
Q. What strategies resolve stereochemical challenges in synthesizing diastereomeric mixtures?
- Methodology : Chiral HPLC (e.g., CHIRALCEL® OD-H column with hexane/isopropanol) separates enantiomers (94% ee) and diastereomers (95:5 dr) in boronate esters . For inseparable mixtures (e.g., dr = 1:1:1.6), dynamic resolution via recrystallization or kinetic control is suggested .
Q. How do structural modifications impact biological activity?
- Methodology : Antiinflammatory activity in dibenzoxepin derivatives depends on an unsubstituted 6,11-dihydro core and 11-oxo group . Substituting the acetic acid moiety with ethylamine or piperidine groups (e.g., 2-(6,11-dihydro-11-oxodibenz[b,e]oxepin-2-yl)ethylamine) retains activity but alters pharmacokinetics .
- Advanced SAR : Introducing spirocyclic or arylpiperazine groups (e.g., 8-[2-dibenzoxepin-ethyl]-1-phenyltriazaspirodecanone) enhances binding affinity but requires stability testing under physiological conditions .
Q. What computational tools predict thermochemical properties of intermediates?
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
